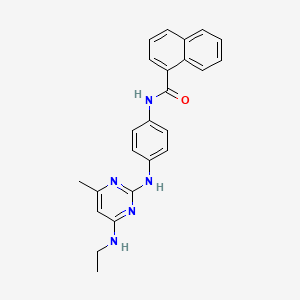
3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-N’-(4-ethoxyphenyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an adamantyl group and an ethoxyphenyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(4-ethoxyphenyl)urea typically involves the reaction of 1-aminoadamantane with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves dissolving 1-aminoadamantane in an appropriate solvent, such as dichloromethane, and then adding 4-ethoxyphenyl isocyanate dropwise. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N-1-adamantyl-N’-(4-ethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-1-adamantyl-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-1-adamantyl-N’-(4-ethoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: The compound’s structure-activity relationship has been explored for potential therapeutic applications. It has shown promise in the treatment of diseases such as cancer and neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into the cell membrane.
In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
- N-1-adamantyl-N’-(4-methoxyphenyl)urea
- N-1-adamantyl-N’-(4-chlorophenyl)urea
- N-1-adamantyl-N’-(4-fluorophenyl)urea
Comparison: N-1-adamantyl-N’-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, such as N-1-adamantyl-N’-(4-methoxyphenyl)urea, the ethoxy group provides enhanced solubility and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s biological activity and chemical behavior .
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLXQTZYWXBIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2767083.png)

![3-[(azepan-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2767087.png)
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
![rac-tert-butyl N-[(6R,7R)-7-hydroxy-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-yl]carbamate hydrochloride](/img/structure/B2767090.png)

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2767096.png)

![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)
![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2767100.png)

